L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide is a synthetic peptide compound It is composed of amino acids such as tyrosine, proline, and phenylalanine, along with benzyl and prop-2-en-1-yl groups
Vorbereitungsmethoden
The synthesis of L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide involves several steps. The process typically starts with the protection of amino acid functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation reactions, often facilitated by coupling reagents such as carbodiimides. The benzyl and prop-2-en-1-yl groups are introduced through specific alkylation reactions. The final product is obtained after deprotection and purification steps .
Analyse Chemischer Reaktionen
L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Wissenschaftliche Forschungsanwendungen
L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways
Wirkmechanismus
The mechanism of action of L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
L-Tyrosyl-L-prolyl-N-benzyl-N-prop-2-en-1-yl-L-phenylalaninamide can be compared with other similar peptide compounds, such as:
L-Tyrosyl-L-prolyl-L-tryptophyl-N-benzyl-D-valinamide: This compound has a similar structure but includes tryptophan and valine instead of phenylalanine and prop-2-en-1-yl groups.
L-Phenylalaninamide, L-tyrosyl-L-prolyl-L-tryptophyl: This compound also contains tyrosine, proline, and phenylalanine but lacks the benzyl and prop-2-en-1-yl groups.
The uniqueness of this compound lies in its specific combination of amino acids and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
404012-93-7 |
---|---|
Molekularformel |
C33H38N4O4 |
Molekulargewicht |
554.7 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[benzyl(prop-2-enyl)amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H38N4O4/c1-2-19-36(23-26-12-7-4-8-13-26)33(41)29(22-24-10-5-3-6-11-24)35-31(39)30-14-9-20-37(30)32(40)28(34)21-25-15-17-27(38)18-16-25/h2-8,10-13,15-18,28-30,38H,1,9,14,19-23,34H2,(H,35,39)/t28-,29-,30-/m0/s1 |
InChI-Schlüssel |
CHCJCCUNSDHQTH-DTXPUJKBSA-N |
Isomerische SMILES |
C=CCN(CC1=CC=CC=C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |
Kanonische SMILES |
C=CCN(CC1=CC=CC=C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.